1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine
Overview
Description
1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine is a chemical compound with the molecular formula C10H20N2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound features a cyclopropylmethyl group attached to the piperidine ring, which is further connected to a methanamine group. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various cytochromes p450 (cyp11a1, cyp46a1, cyp51, cyp19a1), which are important for steroid conversion and drug metabolism .
Biochemical Pathways
Given its potential interaction with cytochromes p450, it may influence steroid biosynthesis and drug metabolism pathways .
Result of Action
Its potential interaction with cytochromes p450 suggests it may influence steroid levels and drug metabolism .
Biochemical Analysis
Biochemical Properties
1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with metabotropic glutamate receptor 1 (mGluR1), which is involved in neurotransmission . The nature of these interactions often involves binding to the active sites of enzymes or receptors, leading to modulation of their activity. This compound can act as an agonist or antagonist, depending on the specific biochemical context.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration used. In neuronal cells, it has been shown to influence cell signaling pathways by modulating the activity of metabotropic glutamate receptors . This modulation can lead to changes in gene expression and cellular metabolism. Additionally, it can affect the proliferation and differentiation of certain cell types, making it a valuable tool in cellular biology research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. For example, its interaction with metabotropic glutamate receptor 1 involves binding to the receptor’s active site, leading to either inhibition or activation of the receptor’s function . This binding can result in downstream signaling events that alter gene expression and cellular responses. The compound’s ability to modulate enzyme activity also plays a crucial role in its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under standard storage conditions but may degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as modulation of neurotransmitter activity . At higher doses, it can cause toxic or adverse effects, including neurotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can affect metabolic flux and the levels of various metabolites. Understanding these pathways is crucial for optimizing its use in therapeutic applications and minimizing potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to cross cell membranes and reach its target sites is essential for its biological activity.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. Targeting signals and post-translational modifications can direct the compound to particular compartments or organelles within the cell . This localization is critical for its interaction with specific biomolecules and the subsequent modulation of cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction using cyclopropylmethyl halides and piperidine.
Attachment of the Methanamine Group:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Comparison with Similar Compounds
1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine can be compared with other similar compounds, such as:
- 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine
- 1-[1-(2-Phenylethyl)piperidin-4-yl]methanamine
- 1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine
Uniqueness: The presence of the cyclopropylmethyl group in this compound imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other piperidine derivatives and potentially useful in specific applications.
By understanding the detailed aspects of this compound, researchers and industry professionals can explore its potential in various fields and develop new applications based on its unique properties.
Properties
IUPAC Name |
[1-(cyclopropylmethyl)piperidin-4-yl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c11-7-9-3-5-12(6-4-9)8-10-1-2-10/h9-10H,1-8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRMNUCJUXHKJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC(CC2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640633 | |
Record name | 1-[1-(Cyclopropylmethyl)piperidin-4-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017400-92-8 | |
Record name | 1-[1-(Cyclopropylmethyl)piperidin-4-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1-(cyclopropylmethyl)piperidin-4-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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